4-(3-Bromobenzoyl)isoquinoline

Beschreibung

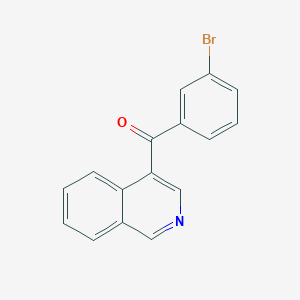

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-bromophenyl)-isoquinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrNO/c17-13-6-3-5-11(8-13)16(19)15-10-18-9-12-4-1-2-7-14(12)15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJAJGDVVIADVQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501273875 | |

| Record name | (3-Bromophenyl)-4-isoquinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501273875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187169-00-1 | |

| Record name | (3-Bromophenyl)-4-isoquinolinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromophenyl)-4-isoquinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501273875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 4 3 Bromobenzoyl Isoquinoline and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of the constituent atoms.

1H NMR Applications

Proton (1H) NMR spectroscopy of 4-(3-Bromobenzoyl)isoquinoline is expected to reveal a complex pattern of signals in the aromatic region, arising from the protons of both the isoquinoline (B145761) and the 3-bromobenzoyl moieties. The chemical shifts (δ) are influenced by the electron-donating or -withdrawing nature of the substituents and the anisotropic effects of the aromatic rings.

The protons on the isoquinoline ring will exhibit characteristic shifts and coupling constants (J). For instance, the proton at the C1 position is typically observed at a downfield chemical shift due to the influence of the adjacent nitrogen atom. The protons on the benzo part of the isoquinoline ring will appear as a set of coupled multiplets.

In the 3-bromobenzoyl group, the bromine atom and the carbonyl group will influence the chemical shifts of the four protons on the benzene (B151609) ring, leading to a distinct substitution pattern. The proton ortho to the bromine atom is expected to be shifted downfield relative to the others due to the inductive effect of the halogen.

A representative, hypothetical 1H NMR data table for this compound, based on known data for substituted isoquinolines and benzoyl derivatives, is presented below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (Isoquinoline) | ~9.3 | s | - |

| H-3 (Isoquinoline) | ~8.5 | s | - |

| H-5 (Isoquinoline) | ~8.0 | d | ~8.5 |

| H-8 (Isoquinoline) | ~7.8 | d | ~8.5 |

| H-6, H-7 (Isoquinoline) | ~7.6-7.7 | m | - |

| H-2' (Bromobenzoyl) | ~7.9 | t | ~1.8 |

| H-6' (Bromobenzoyl) | ~7.8 | ddd | ~7.8, 1.8, 1.1 |

| H-4' (Bromobenzoyl) | ~7.7 | ddd | ~7.8, 7.8, 1.1 |

| H-5' (Bromobenzoyl) | ~7.4 | t | ~7.8 |

Note: This is a hypothetical data table based on the analysis of related structures. Actual chemical shifts and coupling constants may vary.

13C NMR Applications

Carbon-13 (13C) NMR spectroscopy provides valuable information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the 13C NMR spectrum.

The carbonyl carbon of the benzoyl group is expected to have a characteristic downfield chemical shift, typically in the range of 190-200 ppm. The carbon atoms of the isoquinoline ring will appear in the aromatic region, with their specific chemical shifts influenced by the nitrogen atom and the benzoyl substituent. The carbon atom attached to the bromine in the benzoyl ring (ipso-carbon) will show a characteristic shift, which can be influenced by the "heavy atom effect" of bromine.

A predicted 13C NMR data table for this compound is provided below, based on data from analogous compounds.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Benzoyl) | ~195 |

| C-1 (Isoquinoline) | ~152 |

| C-3 (Isoquinoline) | ~144 |

| C-4 (Isoquinoline) | ~138 |

| C-4a (Isoquinoline) | ~135 |

| C-8a (Isoquinoline) | ~130 |

| C-5 (Isoquinoline) | ~129 |

| C-8 (Isoquinoline) | ~128 |

| C-6 (Isoquinoline) | ~127 |

| C-7 (Isoquinoline) | ~126 |

| C-1' (Bromobenzoyl) | ~139 |

| C-3' (Bromobenzoyl) | ~123 |

| C-2' (Bromobenzoyl) | ~133 |

| C-6' (Bromobenzoyl) | ~130 |

| C-4' (Bromobenzoyl) | ~136 |

| C-5' (Bromobenzoyl) | ~129 |

Note: This is a hypothetical data table based on the analysis of related structures. Actual chemical shifts may vary.

Aromatic Solvent Induced Shifts in Structural Assignments

Aromatic Solvent Induced Shifts (ASIS) is a phenomenon observed in NMR spectroscopy where the chemical shifts of protons in a solute molecule are altered when the solvent is changed from a non-aromatic to an aromatic one, such as from chloroform-d (B32938) (CDCl₃) to benzene-d₆ (C₆D₆) nanalysis.com. This effect arises from the formation of weak solute-solvent complexes and the magnetic anisotropy of the aromatic solvent.

For a molecule like this compound, which possesses polar groups (the carbonyl group and the nitrogen atom), significant ASIS effects are expected nanalysis.com. The benzene solvent molecules will tend to associate with the electron-deficient regions of the solute. This specific association leads to differential shielding or deshielding of the protons of the solute, depending on their orientation relative to the anisotropic field of the benzene ring.

The magnitude and direction of the shift (Δδ = δCDCl₃ - δC₆D₆) can provide valuable structural information. Protons located on the side of the molecule that is shielded by the benzene ring will experience an upfield shift (positive Δδ), while those on the deshielded side will experience a downfield shift (negative Δδ). This technique can be particularly useful for assigning protons in complex aromatic systems and for elucidating the preferred conformation of the molecule in solution.

Mass Spectrometry in Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and in deducing its structure through the analysis of its fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is a soft ionization technique that allows for the accurate determination of the molecular weight of a compound, often with an accuracy of a few parts per million (ppm). This high accuracy enables the determination of the elemental composition of the molecular ion and its fragments.

For this compound, HR-ESIMS in positive ion mode would be expected to show a prominent protonated molecule [M+H]⁺. Due to the presence of a bromine atom, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by two mass units, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). This isotopic signature is a key identifier for bromine-containing compounds.

Collision-Induced Dissociation Patterns

Collision-Induced Dissociation (CID) is a tandem mass spectrometry technique used to induce the fragmentation of a selected precursor ion wikipedia.org. The fragmentation pattern provides a "fingerprint" of the molecule and allows for detailed structural elucidation wikipedia.org.

The CID of the protonated molecular ion of this compound is expected to proceed through several characteristic fragmentation pathways. The most likely fragmentation would involve the cleavage of the bond between the carbonyl group and the isoquinoline ring, leading to the formation of a benzoyl cation and an isoquinoline radical cation, or vice versa.

Key expected fragmentation pathways include:

Loss of the bromobenzoyl group: This would result in a fragment ion corresponding to the protonated isoquinoline moiety.

Formation of the bromobenzoyl cation: Cleavage of the C-C bond between the carbonyl group and the isoquinoline ring would yield a stable acylium ion.

Fragmentation of the isoquinoline ring: The isoquinoline ring itself can undergo characteristic fragmentations, such as the loss of HCN.

Loss of bromine: The bromine atom can be lost from the bromobenzoyl fragment.

A representative table of expected major fragment ions in the CID spectrum of [this compound+H]⁺ is presented below.

| m/z of Fragment Ion | Proposed Structure/Loss |

| [M+H]⁺ | Protonated this compound |

| [M+H - Br]⁺ | Loss of a bromine radical |

| [M+H - CO]⁺ | Loss of carbon monoxide |

| [C₁₀H₇N]⁺ | Isoquinoline cation |

| [BrC₇H₄O]⁺ | 3-Bromobenzoyl cation |

Note: The m/z values will depend on the specific isotopes of the elements present. The table indicates the general nature of the expected fragments.

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its distinct structural motifs: the isoquinoline core, the benzoyl group, and the bromine substituent.

The vibrational spectra of isoquinoline and its derivatives have been studied, providing a basis for the assignment of expected peaks for this compound. nih.govirphouse.com The key functional groups and their anticipated vibrational frequencies are detailed below.

Expected Characteristic IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Carbonyl (C=O) | Stretching | ~1660-1680 |

| C=N (in isoquinoline) | Stretching | ~1630 |

| Aromatic C=C | Stretching | 1600-1450 |

| C-Br | Stretching | 680-515 |

The aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region. vscht.cz A prominent and strong absorption band, characteristic of the benzoyl group's carbonyl (C=O) stretch, is expected to appear around 1660-1680 cm⁻¹. The C=N stretching vibration within the isoquinoline ring system would likely be observed near 1630 cm⁻¹. irphouse.com The aromatic C=C stretching vibrations from both the isoquinoline and bromobenzoyl rings will produce a series of bands in the 1600-1450 cm⁻¹ range. vscht.cz Finally, the C-Br stretching vibration is expected to be found in the lower frequency region of the spectrum, typically between 680 and 515 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV or visible light. rsc.org The absorption of this energy promotes electrons from a ground electronic state to a higher energy excited state. The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π→π* and n→π* electronic transitions within the conjugated aromatic system.

Anticipated Electronic Transitions for this compound:

| Transition | Description | Expected Wavelength Range (nm) |

| π→π | Involving the conjugated isoquinoline and benzoyl rings | 250-350 |

| n→π | From the non-bonding electrons of the nitrogen and oxygen atoms | > 300 (typically weaker) |

The π→π* transitions, which are generally of high intensity, arise from the excitation of electrons in the delocalized π-system of the aromatic rings. The n→π* transitions, involving the non-bonding electrons on the nitrogen of the isoquinoline ring and the oxygen of the carbonyl group, are typically of lower intensity and may appear at longer wavelengths. The exact position and intensity of these bands can be influenced by solvent polarity.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural elucidation.

Single-Crystal X-ray Diffraction Analysis of Isoquinoline Derivatives

While the specific crystal structure of this compound is not publicly available, analysis of closely related isoquinoline derivatives provides valuable insights into the expected structural features. For instance, the crystal structure of 3-(3-Bromobenzyl)isoquinolin-1(2H)-one reveals important geometric parameters for a similar molecular framework. nih.gov In this related compound, the isoquinoline and bromobenzyl ring systems are not coplanar, exhibiting a significant dihedral angle between them. nih.gov

Representative Crystallographic Data for an Isoquinoline Derivative:

The following table presents crystallographic data for 3-(3-Bromobenzyl)isoquinolin-1(2H)-one as an illustrative example. nih.gov

| Parameter | Value |

| Chemical Formula | C₁₆H₁₂BrNO |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.5858 (4) |

| b (Å) | 9.4976 (7) |

| c (Å) | 14.8296 (11) |

| α (°) | 88.698 (6) |

| β (°) | 83.829 (6) |

| γ (°) | 86.529 (6) |

| Volume (ų) | 640.88 (9) |

| Z | 2 |

Complexation Studies via X-ray Diffraction (e.g., with DNA)

Isoquinoline derivatives are known to interact with biological macromolecules, and X-ray diffraction can be a powerful tool to study these interactions at an atomic level. For example, the study of complexes between small molecules and DNA can reveal the binding mode, such as intercalation between base pairs or binding to the minor groove.

While no specific X-ray diffraction studies of a this compound-DNA complex have been reported, the general principles of such an analysis would involve co-crystallizing the compound with a short DNA oligonucleotide. The resulting crystal structure would provide direct evidence of the binding site and the specific intermolecular interactions (e.g., hydrogen bonds, van der Waals contacts, electrostatic interactions) that stabilize the complex. This information is invaluable for understanding the molecular basis of the compound's biological activity and for the rational design of new therapeutic agents. Studies on plasmid DNA complexes have demonstrated the utility of X-ray diffraction in determining the local packing of DNA helices. mdpi.com

Preclinical in Vitro Biological Research and Mechanistic Investigations of Isoquinoline Derivatives

Enzyme Inhibition Studies

Kinase Inhibitory Activity (e.g., Rho-kinase, specific protein kinases)

Isoquinoline (B145761) derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. nih.gov The isoquinoline sulfonamide structure, for instance, was the basis for the first synthetic protein kinase inhibitors. nih.gov Fasudil, an isoquinoline compound, was the first small-molecule protein kinase inhibitor approved for clinical use and is a selective inhibitor of Rho-kinase (ROCK). acs.org

Research into tetrahydroisoquinolines has led to the development of highly potent and selective ROCK inhibitors. nih.govacs.org One lead compound demonstrated subnanomolar potency in ROCK-II enzyme assays and an excellent cell-based potency with an IC50 value of 51 nM. acs.org In a broad kinase panel profiling, this compound showed a low off-target rate of only 1.6% against 442 kinases, highlighting its selectivity. nih.gov Another selective inhibitor of Rho-kinase, (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine (H-1152P), exhibited a Ki value of 1.6 nM for Rho-kinase, which was significantly lower than its affinity for protein kinase A (630 nM) and protein kinase C (9270 nM). nih.gov

Furthermore, pyrazolo[3,4-g]isoquinoline derivatives have been synthesized and identified as a novel family of kinase inhibitors with varying selectivity profiles. nih.gov Certain nitro analogs were found to be potent inhibitors of Haspin, CLK1, DYRK1A, and CDK9, with the most potent Haspin inhibitors showing IC50 values of 57 nM and 66 nM. nih.gov Some lamellarin analogs, which are pentacyclic isoquinoline alkaloids, have also shown inhibitory effects against a range of protein kinases relevant to cancer, including cyclin-dependent kinases (CDKs), glycogen synthase kinase-3 (GSK-3), and PIM-1. rsc.org

| Compound Class | Target Kinase | Inhibitory Activity |

|---|---|---|

| Tetrahydroisoquinolines | ROCK-II | IC50 = 51 nM |

| (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine (H-1152P) | Rho-kinase | Ki = 1.6 nM |

| Pyrazolo[3,4-g]isoquinoline derivative (1b) | Haspin | IC50 = 57 nM |

| Pyrazolo[3,4-g]isoquinoline derivative (1c) | Haspin | IC50 = 66 nM |

Metabolic Enzyme Inhibition (e.g., Monoamine Oxidase, Urease, Thymidine Phosphorylase, Alpha-Glucosidases, AKR1C3)

Isoquinoline derivatives have demonstrated inhibitory activity against a variety of metabolic enzymes.

Monoamine Oxidase (MAO): A range of isoquinoline derivatives, including 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines, have been tested as inhibitors of monoamine oxidases A and B. nih.govnih.gov Many of these compounds were found to be reversible and time-independent MAO inhibitors, often with a pronounced selectivity for MAO-A. nih.govnih.gov N-methylisoquinolinium ions were identified as the most active MAO-A inhibitors, with N-methyl-6-methoxyisoquinolinium ion showing a potent IC50 of 0.81 microM. nih.gov Stereoselective competitive inhibition of MAO-A was observed with the R enantiomers of salsolinol (Ki = 31 microM), salsoline (Ki = 77 microM), salsolidine (Ki = 6 microM), and carnegine (Ki = 2 microM). nih.gov

Urease: Quinoline-based acyl thiourea derivatives have been synthesized and evaluated for their urease inhibitory activity. nih.govtandfonline.com Nineteen of these derivatives displayed enhanced urease inhibition with IC50 values ranging from 1.19 to 18.92 μM, which is more potent than the standard thiourea (IC50 = 19.53 ± 0.032 μM). nih.govtandfonline.com

Thymidine Phosphorylase: A series of isoquinoline analogues have been synthesized and evaluated for their inhibitory activity against E. coli thymidine phosphorylase. nih.govresearchgate.net With the exception of one compound, all other analogues demonstrated significant thymidine inhibitory potential with IC50 values ranging from 4.40 ± 0.20 to 69.30 ± 1.80 µM, comparing favorably to the standard drug 7-Deazaxanthine (IC50 = 38.68 ± 4.42 µM). nih.govresearchgate.net Another study on isoquinoline-based oxadiazole derivatives also showed outstanding inhibitory potential, with IC50 values between 1.10 ± 0.05 and 54.60 ± 1.50 µM. researchgate.net

Alpha-Glucosidases: Indolo[1,2-b]isoquinoline derivatives have been screened for their inhibitory effects on α-glucosidase. nih.govnih.gov All tested derivatives showed potential inhibitory effects with IC50 values ranging from 3.44 ± 0.36 to 41.24 ± 0.26 μM, which is significantly more potent than the positive control acarbose (IC50 value: 640.57 ± 5.13 μM). nih.govnih.gov Kinetic studies revealed that these compounds act as reversible mixed-type inhibitors. nih.govnih.gov

AKR1C3: Nineteen isoquinoline alkaloids were examined for their ability to inhibit the recombinant AKR1C3 enzyme, which is involved in the development of various cancers. nih.gov Stylopine was identified as the most potent inhibitor among the tested compounds and demonstrated moderate selectivity towards AKR1C3. nih.gov Further cellular studies showed that stylopine significantly inhibited the AKR1C3-mediated reduction of daunorubicin in intact cells. nih.gov

| Compound Class | Target Enzyme | Inhibitory Activity |

|---|---|---|

| N-methyl-6-methoxyisoquinolinium ion | MAO-A | IC50 = 0.81 µM |

| Quinoline-based acyl thiourea derivatives | Urease | IC50 = 1.19 - 18.92 µM |

| Isoquinoline analogues | Thymidine Phosphorylase | IC50 = 4.40 - 69.30 µM |

| Indolo[1,2-b]isoquinoline derivatives | α-Glucosidase | IC50 = 3.44 - 41.24 µM |

| Stylopine | AKR1C3 | Potent inhibitor |

Inhibition of Topoisomerases and DNA Gyrase

Several experimental and theoretical studies have indicated that isoquinoline derivatives with antimicrobial activity may also exhibit inhibitory activity against DNA gyrase. researchgate.net DNA gyrase is a bacterial topoisomerase essential for DNA replication. researchgate.net In silico studies have been employed to explore the binding affinity of novel quinoline (B57606) derivatives toward the active site of the DNA gyrase enzyme. nih.govresearch-nexus.net One study reported a significant potent inhibitory activity of a quinoline derivative against the bacterial DNA gyrase target enzyme, with an IC50 value of 3.39 μM. nih.govresearch-nexus.net

Tubulin Polymerization Inhibition

Microtubules, composed of α- and β-tubulin subunits, are critical for various cellular functions, and their inhibition is a key strategy in cancer therapy. nih.gov Research has shown that certain isoquinoline derivatives can inhibit tubulin polymerization. researchgate.net For example, a 3-arylisoquinolinone derivative was found to inhibit tubulin polymerization in vitro. researchgate.net This highlights the potential of the isoquinoline scaffold in developing novel anticancer agents that target the microtubule network.

Inhibitor of Apoptosis Proteins (IAP) Modulation

Inhibitor of Apoptosis Proteins (IAPs) are key regulators of apoptosis, and their inhibition is a promising strategy for cancer treatment. nih.gov Newly synthesized isoquinoline derivatives have been shown to significantly inhibit ovarian tumor growth and promote tumor apoptosis, partly by downregulating IAPs. nih.gov These derivatives were found to inhibit IAPs at the protein level and exert an antagonistic effect through the caspase–IAP pathway. nih.gov Specifically, treatment with two isoquinoline derivatives, B01002 and C26001, led to a reduction in the levels of XIAP, cIAP-1, and survivin in tumors. nih.gov In vitro cytotoxicity assays showed that these compounds could effectively inhibit tumor cell proliferation with IC50 values of 7.65 and 11.68 µg/mL, respectively. nih.gov

Cellular Pathway Modulation and Biological Activity

Isoquinoline derivatives exert their biological effects by interacting with a multitude of cellular targets, leading to the modulation of critical signaling pathways that govern cell fate and function. These interactions are fundamental to their potential as therapeutic agents.

Several key signaling pathways, often dysregulated in diseases like cancer, are primary targets for isoquinoline derivatives. The PI3K/Akt/mTOR pathway, a central regulator of cell proliferation, survival, and metabolism, is frequently hyper-activated in various malignancies. mdpi.commdpi.com Research has shown that certain isoquinoline compounds can effectively inhibit this pathway. For instance, some derivatives have been observed to decrease the phosphorylation of PI3K and Akt, thereby suppressing the downstream signaling cascade. mdpi.com

The Wnt/β-catenin pathway, crucial for embryonic development and tissue homeostasis, is also implicated in cancer progression when aberrantly activated. There is significant crosstalk between the PI3K/Akt and Wnt/β-catenin pathways, often converging on GSK3β and β-catenin, which can lead to the transcription of genes promoting cell growth and proliferation. nih.govresearchgate.net The ability of isoquinoline derivatives to modulate these interconnected pathways highlights their potential for targeted cancer therapy. Furthermore, the NF-κB signaling pathway, which plays a vital role in inflammation and cell survival, can be cross-regulated by PI3K/Akt and Wnt/β-catenin signaling, presenting another node for therapeutic intervention by these compounds. mdpi.comnih.gov

A key mechanism for the anticancer activity of many isoquinoline alkaloids is the induction of cell cycle arrest, which inhibits cancer cell proliferation. nih.gov These compounds can halt the cell cycle at various checkpoints, preventing cells from proceeding to the next phase of division.

| Compound/Derivative Class | Cancer Cell Line | Phase of Cell Cycle Arrest | Reference |

|---|---|---|---|

| Tetrahydro- nih.govnih.govresearchgate.nettriazolo[3,4-a]isoquinoline chalcones | Breast Carcinoma (MCF-7) | G1 Phase | researchgate.net |

| Berberine | Colorectal Adenocarcinoma | G2/M Phase | nih.gov |

| Berberine | Colon Cancer (HCT116) | G1 Phase | nih.gov |

| Isoquinocycline B | Breast Cancer (MDA-MB-231) | G0/G1 Phase | researchgate.net |

Programmed cell death (PCD) is a highly regulated process essential for eliminating damaged or unwanted cells. jackwestin.com Isoquinoline derivatives have been shown to induce cell death through several PCD mechanisms, primarily apoptosis and autophagy. nih.govjackwestin.com

Apoptosis , or Type I PCD, is characterized by a series of biochemical events leading to distinct morphological changes and cell death without inducing inflammation. jackwestin.comdntb.gov.ua Many isoquinoline derivatives trigger apoptosis in cancer cells. For example, certain derivatives were found to induce apoptosis in ovarian cancer cells by inhibiting IAP (Inhibitor of Apoptosis Proteins) and activating the caspase cascade, evidenced by the upregulation of cleaved caspase-3 and PARP. nih.gov Metal complexes with isoquinoline derivatives have been shown to induce mitochondria-mediated apoptosis by increasing reactive oxygen species (ROS) generation and stimulating Ca2+ release. researchgate.net

Autophagy , or Type II PCD, is a catabolic "self-digestion" process where the cell degrades its own components through the formation of an autophagolysosome. jackwestin.com This process can have a dual role, either promoting cell survival or leading to cell death. Some isoquinoline compounds can induce autophagic cell death in cancer cells. nih.gov Mechanistic studies reveal that this can be triggered by suppressing the Akt/mTOR pathway and inducing endoplasmic reticulum (ER) stress. nih.gov

Necrosis , traditionally viewed as uncontrolled cell death from injury, also has a programmed form called necroptosis (Type III PCD), which can act as a backup to apoptosis. jackwestin.com While less commonly reported for isoquinoline derivatives compared to apoptosis and autophagy, the induction of necrosis by some of these compounds in cancer cells has been observed. nih.gov

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Several studies have demonstrated that isoquinoline derivatives can inhibit these processes, suggesting their potential as antimetastatic agents. For instance, certain quinazoline derivatives, which share structural similarities and mechanisms, act as tubulin inhibitors. nih.gov By disrupting microtubule formation, these compounds can prevent the cellular remodeling required for cell division and migration, leading to an antimetastatic effect. nih.gov Other studies have shown that specific derivatives can suppress migration and invasion by down-regulating key proteins and signaling pathways involved in these processes. researchgate.netresearchgate.net

A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a wide range of anticancer drugs. nih.govconsensus.app A primary mechanism for MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, reducing intracellular drug concentrations. nih.govnih.gov

Isoquinoline derivatives, particularly those with a tetrahydroisoquinoline scaffold, have emerged as potent MDR modulators. nih.govconsensus.app Compounds like tariquidar and elacridar are well-characterized MDR reversing agents that exhibit high affinity for ABC proteins. nih.govconsensus.app They work by inhibiting the efflux function of these transporters, thereby increasing the intracellular accumulation and efficacy of co-administered chemotherapeutic drugs. nih.gov Another example is tetrandrine, a bisbenzylisoquinoline alkaloid, which has been shown to inhibit P-gp in resistant breast cancer cell lines. nih.gov This ability to interfere with ABC transporters makes isoquinoline derivatives promising candidates for combination therapies to overcome MDR in cancer. nih.govmdpi.com

Antimicrobial Activities (e.g., Antibacterial, Antifungal, Antimalarial)

Beyond their anticancer properties, isoquinoline alkaloids and their synthetic derivatives are known for a wide spectrum of antimicrobial activities. nih.govnih.govresearchgate.net

Antibacterial and Antifungal Activity: Numerous studies have reported the synthesis of novel isoquinoline derivatives with significant antibacterial and antifungal properties. nih.govresearchgate.net For example, a series of functionalized 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines (THIQs) were synthesized and evaluated for their antimicrobial effects. Many of these compounds exhibited high and broad-range bactericidal activity. nih.gov Specifically, halogenated derivatives, such as chlorobenzoate esters and chlorophenethyl carbamates, displayed the most notable bactericidal and antifungal activities. nih.gov Other research has focused on tricyclic isoquinoline derivatives, with some compounds showing activity against Gram-positive pathogens like Staphylococcus aureus and Streptococcus pneumoniae. mdpi.com The structural features of these alkaloids, such as the presence of a quaternary nitrogen, can play an important role in their antibacterial and antifungal efficacy. researchgate.net

Antimalarial Activity: Malaria remains a significant global health issue, and the search for new therapeutic agents is ongoing. Isoquinoline derivatives have shown promise as antimalarial agents. semanticscholar.org Preclinical studies on specific 1,2,3,4-tetrahydroisoquinoline (THIQ) analogs identified compounds with potent in vitro and in vivo antimalarial activity. rsc.org Two lead candidates, 174 and 175 ((+)-SJ733), demonstrated good metabolic stability and high oral bioavailability, making them interesting candidates for further development as antimalarial drugs. rsc.org

| Compound Class/Derivative | Activity Type | Target Organism/Pathogen | Reference |

|---|---|---|---|

| Halogenated Phenyl and Phenethyl Carbamate THIQs | Bactericidal | Broad-range bacteria | nih.gov |

| Chlorinated Ester and Carbamate THIQs | Antifungal | Various fungi | nih.gov |

| Tricyclic Isoquinoline Derivatives (8d, 8f) | Antibacterial | Staphylococcus aureus, Streptococcus pneumoniae | mdpi.com |

| THIQ Analogs (e.g., (+)-SJ733) | Antimalarial | Plasmodium falciparum | rsc.org |

Anti-inflammatory and Antioxidant Properties

No studies were identified that specifically investigated the in vitro anti-inflammatory or antioxidant effects of 4-(3-Bromobenzoyl)isoquinoline.

Interaction with Biological Macromolecules (e.g., DNA, RNA, Proteins)

There is no available research detailing the interactions of this compound with biological macromolecules such as DNA, RNA, or specific proteins.

G-Protein Coupled Receptor (GPCR) Ligand Activity (e.g., Allosteric Modulation)

The activity of this compound as a ligand or allosteric modulator at any G-Protein Coupled Receptor has not been reported in the scientific literature.

Advanced Applications and Research Directions

Development of Molecular Probes for Bio-imaging Applications

Fluorescent molecular probes are indispensable tools in molecular biology and medicine for visualizing and detecting biological molecules and processes with high sensitivity and specificity. researchgate.netcrimsonpublishers.com They offer the ability to perform real-time imaging with less damage to biological samples compared to other imaging technologies. nih.gov The isoquinoline (B145761) and its isomer, quinoline (B57606), are widely explored scaffolds for creating these probes due to their favorable photophysical properties. crimsonpublishers.comcrimsonpublishers.com

Fluorescent Probe Design and Sensing Mechanisms

The design of a fluorescent probe typically consists of three components: a fluorophore (the signal-providing component), a recognition group (for selectivity), and an optional linker. nih.gov Isoquinoline-based probes are designed to signal the presence of a target analyte through changes in their fluorescence intensity or emission wavelength. crimsonpublishers.com Several key mechanisms are employed in the design of these probes:

Photo-induced Electron Transfer (PET): In this "turn-on" mechanism, the fluorescence of the isoquinoline core is initially quenched by a recognition group. Upon binding to the target analyte, the electron transfer process is inhibited, leading to a significant enhancement in fluorescence. researchgate.net

Chelation-Enhanced Fluorescence (CHEF): This mechanism is often used for detecting metal ions. A probe containing a chelating site will show enhanced fluorescence upon binding to a metal ion, which restricts intramolecular rotation and increases the quantum yield of the fluorophore. researchgate.net

Intramolecular Charge Transfer (ICT): Probes based on ICT exhibit a change in their fluorescence emission spectrum in response to changes in their local environment's polarity. This solvatochromic property is useful for imaging cellular structures like lipid droplets. crimsonpublishers.com

Förster Resonance Energy Transfer (FRET): FRET-based probes use two fluorophores, a donor and an acceptor. The presence of the target analyte brings the two into proximity, allowing for energy transfer and a change in the observed fluorescence. This mechanism is useful for differentiating between normal and cancerous cells. crimsonpublishers.com

A novel Schiff base fluorescent probe, NIQ, which incorporates both naphthalimide and isoquinoline units, was developed for the selective detection of Al³⁺ ions. researchgate.net The sensing mechanism relies on the inhibition of PET and the CHEF process, resulting in a prominent fluorescence enhancement upon binding to aluminum ions. researchgate.net

Applications in Cellular Staining and Tracking

The utility of isoquinoline-based fluorescent probes extends to various bio-imaging applications, from detecting specific ions and molecules to staining and tracking cells. crimsonpublishers.comresearchgate.net Their ability to be modified allows for the creation of probes that can target specific organelles or cell types. crimsonpublishers.comnih.gov

For instance, a "turn-on" probe named NIQ has been successfully used as a biomarker for imaging Al³⁺ ions within living cells. researchgate.net Other quinoline-based probes have been developed to detect reactive oxygen species, track biomolecules, and monitor specific bio-analytics within cellular systems. crimsonpublishers.com Styrylpyridinium derivatives, which can incorporate a quinoline moiety, have been used for fluorescent cell imaging, with some compounds showing strong fluorescent signals localized in the cytoplasm. mdpi.com These probes are crucial for understanding cellular processes and for the early diagnosis of diseases like cancer and neurodegenerative disorders. crimsonpublishers.com

Role of Isoquinoline Derivatives in Catalytic Asymmetric Synthesis

The C1-substituted tetrahydroisoquinoline (THIQ) motif is a core structure in many alkaloids and modern pharmaceuticals. armchemfront.com Consequently, the development of methods for their enantiomerically pure synthesis is a significant goal in organic chemistry. armchemfront.com Catalytic asymmetric synthesis, which uses chiral catalysts to produce a desired stereoisomer, is one of the most efficient strategies to achieve this. armchemfront.comacs.org

Isoquinoline derivatives serve as key substrates in various catalytic asymmetric reactions. These methods include:

Asymmetric Hydrogenation: Using chiral transition-metal catalysts (e.g., based on iridium or rhodium), the C=N bond in dihydroisoquinolines or isoquinolinium salts can be reduced to form chiral THIQs with high enantioselectivity. armchemfront.com

Asymmetric Transfer Hydrogenation: This method uses a hydrogen source other than H₂ gas, such as formic acid or isopropanol, in combination with a chiral catalyst to achieve the asymmetric reduction of the isoquinoline core.

Organocatalytic Reactions: Small organic molecules, such as (L)-Proline, can catalyze cascade reactions between dihydroisoquinolines and other reagents to produce stereochemically complex products with good yields and enantioselectivities. armchemfront.com

[2+2+2] Cocyclization: Chiral nickel(0) catalysts have been used for the asymmetric synthesis of isoquinoline derivatives through the cocyclization of alkynes and nitriles. acs.org

These strategies highlight the versatility of the isoquinoline scaffold in building complex, chiral molecules that are essential for pharmaceutical development. armchemfront.comacs.org

Exploration of Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR)

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental to medicinal chemistry. They investigate how the chemical structure of a compound influences its biological activity and physicochemical properties, respectively. For isoquinoline derivatives, SAR studies have been crucial in optimizing their therapeutic potential as enzyme inhibitors, anticancer agents, and anti-inflammatory drugs. amerigoscientific.comnih.gov

Key findings from SAR studies on isoquinoline derivatives include:

Substitution Position: The position of substituents on the isoquinoline ring significantly impacts biological activity. For example, substitutions at the 1 and 2-positions can enhance antimicrobial activity, while modifications at the 3-position are often associated with better anti-cancer activity. semanticscholar.org Substitutions at the 4-position have been linked to antimalarial properties. semanticscholar.org

Nature of Substituents: The type of chemical group added to the scaffold is critical. In the development of isoquinolin-1-one analogs as antitumor agents, an O-(3-hydroxypropyl) substituent was found to exhibit the best activity. nih.gov For quinazoline-based EGFR inhibitors, small, lipophilic groups like -Br or -Cl in the meta position of an associated aniline ring increased inhibitory activity. mdpi.com

Bioisosteric Replacement: Replacing one part of a molecule with a chemical group that has similar physical or chemical properties (a bioisostere) can lead to improved activity. Studies on substituted isoquinolin-1-ones explored them as possible bioisosteres of 2,3-dihydroimidazo[2,1-a]isoquinolines to enhance antitumor activity. nih.gov

| Scaffold | Substitution Position | Observed Activity/Property | Reference |

|---|---|---|---|

| Isoquinoline | 1 and 2 | Prominent antimicrobial activity | semanticscholar.org |

| Isoquinoline | 3 | Improved anti-cancer activity | semanticscholar.org |

| Isoquinoline | 4 | Potent anti-malarial activity | semanticscholar.org |

| Isoquinolin-1-one | - | O-(3-hydroxypropyl) substituent showed best antitumor activity | nih.gov |

| Quinazoline | 4-anilino moiety (meta position) | Small lipophilic groups (-Br, -Cl) increased EGFR inhibitory activity | mdpi.com |

Fragment-Based Drug Design Strategies Utilizing Isoquinoline Scaffolds

Fragment-Based Drug Discovery (FBDD) has become a well-established method for identifying lead compounds in drug development. researchoutreach.orgresearchgate.net This approach screens small, low-molecular-weight molecules ("fragments") for weak binding to a biological target. researchgate.netresearchgate.net These initial hits are then optimized and grown into more potent, drug-like molecules. researchgate.net The isoquinoline scaffold has proven to be an excellent template structure for FBDD campaigns, particularly for developing kinase inhibitors. researchoutreach.org

The FBDD process using an isoquinoline scaffold typically involves several steps:

Fragment Screening: A library of small molecules, often monosubstituted isoquinoline derivatives, is screened against a target protein to identify "hits" that bind, albeit with low affinity. researchoutreach.org

Hit Validation and Analysis: Techniques like NMR spectroscopy or X-ray crystallography are used to confirm binding and determine the binding mode of the fragment hits. nih.gov

Fragment Optimization: Once a hit is validated, it is optimized into a more potent lead compound through strategies like:

Fragment Growing: Extending the fragment by adding new functional groups to improve interactions with the target. In one study, an isoquinolone fragment hit (IC₅₀ of 870 μM) was grown to a compound with an IC₅₀ of 41.4 μM. nih.gov

Fragment Merging: If two different fragments are found to bind to adjacent sites on the target, they can be chemically linked to create a single, more potent molecule. researchoutreach.org For example, merging a 5-substituted and a 7-substituted isoquinoline derivative generated a highly potent kinase inhibitor. researchoutreach.org

This strategy has been successfully applied to discover novel inhibitors for targets like phosphoinositide-dependent kinase-1 (PDK1) and Rho-associated coiled-coil containing protein kinase 1 (ROCK-I). researchgate.netnih.gov

| Target | Initial Fragment Hit (IC₅₀) | Optimization Strategy | Optimized Compound (IC₅₀) | Reference |

|---|---|---|---|---|

| PDK1 | Isoquinolone (870 μM) | Fragment Growing | Compound 16 (41.4 μM) | nih.gov |

| PDK1 | Compound 16 (41.4 μM) | Lead Optimization | Compound 24 (1.8 μM) | nih.gov |

| Kinase | 4-substituted & 6-substituted isoquinolines | Fragment Merging | Mid-nanomolar inhibitor | researchoutreach.org |

| Kinase | 5-substituted & 7-substituted isoquinolines | Fragment Merging | Sub-nanomolar inhibitor | researchoutreach.org |

Future Perspectives in Isoquinoline Chemistry Research

The field of isoquinoline chemistry continues to evolve, driven by the increasing demand for novel therapeutics and advanced materials. amerigoscientific.comdatahorizzonresearch.com Future research is expected to focus on several key areas:

Sustainable Synthesis: There is a growing emphasis on developing greener, more atom-economical synthetic methods. This includes the broader adoption of 3d-metal catalysis, photoredox catalysis, and biocatalysis to construct complex isoquinoline derivatives. researchgate.netijpsjournal.com

Drug-likeness and ADME Challenges: A significant hurdle for many natural isoquinoline alkaloids is their poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), such as low oral bioavailability. ijpsjournal.com Future work will involve using formulation and prodrug strategies to overcome these limitations.

New Therapeutic Targets: The diverse biological activities of isoquinolines make them attractive candidates for a wide range of diseases, including cancer, neurological disorders, and infectious diseases. amerigoscientific.comdatahorizzonresearch.com Continued research will explore new molecular targets and mechanisms of action. ijpsjournal.com

Advanced Materials: In materials science, isoquinoline derivatives are being explored for their potential in creating conductive polymers, optical materials, and sensors. amerigoscientific.com They are also used as ligands in the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage and catalysis. amerigoscientific.com

The continued exploration of the isoquinoline scaffold, supported by advances in synthetic chemistry and computational design, promises to yield new molecules with significant therapeutic and technological impact. ijpsjournal.com

Innovation in Synthetic Methodologies

The synthesis of isoquinoline derivatives has evolved significantly, moving beyond classical methods to more innovative and efficient strategies. While traditional approaches often require harsh conditions, modern methodologies focus on milder, more versatile, and atom-economical reactions.

Recent advances in the synthesis of substituted isoquinolines include:

Palladium-catalyzed reactions: Transition-metal catalysis, particularly with palladium, has become a cornerstone for constructing the isoquinoline core and introducing substituents. For example, a selective synthesis of 4-bromoisoquinolines has been achieved through a palladium-catalyzed electrocyclic reaction of 2-alkynyl benzyl (B1604629) azides. researchgate.net This method introduces a bromine atom at the 4-position, which can serve as a handle for further functionalization.

Three-component reactions: One-pot, multi-component reactions are gaining traction for their efficiency in building molecular complexity. These reactions allow for the rapid assembly of diverse isoquinoline derivatives from simple starting materials.

C-H bond activation: Direct functionalization of C-H bonds is a powerful strategy that avoids the need for pre-functionalized starting materials, making synthetic routes more concise. This has been applied to the synthesis of various heterocyclic compounds, including isoquinolines.

Biosynthesis: The biosynthesis of benzylisoquinoline alkaloids (BIAs) in organisms like opium poppy and engineered yeast is a complex and highly regulated process. researchgate.netfrontiersin.orgnih.govnih.govcaltech.edunih.gov Understanding these pathways could open up new avenues for the sustainable production of complex isoquinoline-based molecules. researchgate.netfrontiersin.orgnih.govnih.govcaltech.edunih.gov

A patent has been filed for a preparation method of 4-bromoisoquinolinone and its derivatives, highlighting the industrial interest in such compounds. google.com Although traditional synthesis of the isoquinoline ring requires high temperatures and harsh catalysts, this patented method offers a more streamlined approach. google.com

| Synthetic Method | Description | Key Advantages |

| Palladium-Catalyzed Cyclization | Employs a palladium catalyst to facilitate the formation of the isoquinoline ring from precursors like o-alkynyl benzyl azides. researchgate.net | High selectivity and the ability to introduce useful functional groups like bromine. researchgate.net |

| Multi-component Reactions | Combines three or more reactants in a single step to construct the isoquinoline scaffold. | High efficiency, atom economy, and rapid generation of molecular diversity. |

| C-H Activation | Directly functionalizes C-H bonds of the isoquinoline core or its precursors, avoiding lengthy pre-functionalization steps. | Increased synthetic efficiency and access to novel derivatives. |

| Biosynthesis | Utilizes enzymatic pathways in plants or engineered microorganisms to produce complex isoquinoline alkaloids. researchgate.netfrontiersin.orgnih.govnih.govcaltech.edunih.gov | Sustainable production, potential for novel structures through metabolic engineering. researchgate.netfrontiersin.orgnih.govnih.govcaltech.edunih.gov |

Targeted Derivatization for Enhanced Specificity

The biological activity of 4-aroylisoquinolines can be fine-tuned through targeted derivatization. By systematically modifying the structure of the parent compound, researchers can enhance its potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in guiding these modifications.

For the broader class of quinoline and isoquinoline derivatives, SAR studies have revealed key structural features that influence their biological activity. For instance, in the context of antimalarial 4-aminoquinolines, modifications to the side chain have been shown to overcome drug resistance. Similarly, for EGFR kinase inhibitors with a quinazoline core, specific substitutions on the aniline ring are critical for inhibitory activity. nih.gov

| Modification Site | Potential Impact on Activity | Rationale |

| Isoquinoline Core | Altering pharmacokinetic properties (solubility, metabolism) and target binding. | The isoquinoline nucleus is a key determinant of the overall shape and electronic properties of the molecule. |

| Benzoyl Ring Substituents | Enhancing potency and selectivity by optimizing interactions with the target's binding site. | The nature and position of substituents on the benzoyl ring can influence hydrogen bonding, hydrophobic interactions, and steric complementarity. |

| Linker between Isoquinoline and Benzoyl Group | Modulating the flexibility and orientation of the benzoyl moiety relative to the isoquinoline core. | The linker can affect the overall conformation of the molecule, which is crucial for optimal target engagement. |

Advanced Computational Predictions in Compound Design

In silico methods, such as molecular docking and molecular dynamics (MD) simulations, are increasingly used to accelerate the drug discovery process. These computational tools can predict how a molecule will bind to a biological target, helping to prioritize compounds for synthesis and biological testing.

For related heterocyclic compounds, computational approaches have been successfully applied:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. It has been used to study the binding of quinazoline derivatives to EGFR kinase and VEGFR-2 inhibitors to the main protease of SARS-CoV-2. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, offering a more realistic picture of the binding event. nih.govmdpi.comnih.govyoutube.comelifesciences.org This method has been employed to assess the stability of protein-ligand interactions for various therapeutic targets. nih.govmdpi.comnih.govyoutube.comelifesciences.org

For 4-(3-Bromobenzoyl)isoquinoline, computational studies could be instrumental in identifying potential biological targets and guiding the design of more potent and selective analogs. By building a virtual library of derivatives and docking them into the binding sites of various proteins, researchers could identify promising candidates for further investigation.

| Computational Method | Application in Drug Design | Potential for this compound |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a protein target. | Identification of potential biological targets and prioritization of derivatives for synthesis. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the ligand-protein complex, assessing binding stability. nih.govmdpi.comnih.govyoutube.comelifesciences.org | Elucidation of the detailed binding mechanism and refinement of lead compounds. nih.govmdpi.comnih.govyoutube.comelifesciences.org |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that relate the chemical structure of a compound to its biological activity. | Prediction of the activity of unsynthesized derivatives and optimization of lead compounds. |

Discovery of Novel Biological Targets

The isoquinoline scaffold is found in a wide range of natural products and synthetic compounds with diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects. The discovery of novel biological targets for 4-aroylisoquinolines could lead to the development of new therapies for a variety of diseases.

High-throughput screening of compound libraries against a panel of biological targets is a common approach for identifying new drug leads. For example, bis-benzylisoquinoline alkaloids have been identified as inhibitors of SARS-CoV-2 entry from a library of natural products. nih.gov Similarly, screening a library of quinoline derivatives led to the discovery of compounds with antiprion activity. nih.gov

Future research on this compound and its analogs could involve screening them against a broad range of biological targets, such as kinases, proteases, and G-protein coupled receptors, to uncover new therapeutic opportunities. The identification of novel protein scaffolds that can bind to small molecules is also an active area of research. researchgate.net

| Potential Biological Target Class | Therapeutic Area | Rationale |

| Kinases | Cancer, Inflammation | Many approved drugs and clinical candidates are kinase inhibitors, and the isoquinoline scaffold is present in some of them. |

| Proteases | Viral Infections, Cancer | Proteases are essential for the life cycle of many pathogens and are involved in cancer progression. |

| G-Protein Coupled Receptors (GPCRs) | Various diseases | GPCRs are a large family of cell surface receptors that are targeted by a significant portion of currently marketed drugs. |

| Ion Channels | Neurological Disorders, Cardiovascular Diseases | Ion channels play crucial roles in nerve and muscle function. |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 4-(3-Bromobenzoyl)isoquinoline, and how can structural confirmation be achieved via spectroscopic methods?

- Methodological Answer : Synthesis typically involves fragment-based coupling, where brominated benzoyl groups are introduced to the isoquinoline core. For example, fragment merging strategies (e.g., 3-bromobenzoyl chloride reacting with isoquinoline derivatives) are employed, as seen in fragment-based drug design approaches . Structural confirmation relies on ¹H/¹³C NMR to verify the bromobenzoyl substitution pattern and mass spectrometry (HRMS) for molecular weight validation. Key diagnostic signals include downfield shifts for carbonyl carbons (~170 ppm in ¹³C NMR) and aromatic proton splitting patterns consistent with bromine's electron-withdrawing effects .

Q. How does the bromine substituent at the 3-position of the benzoyl group influence the compound’s electronic properties and reactivity?

- Methodological Answer : The 3-bromo substituent introduces steric hindrance and electron-withdrawing effects, altering the electron density of the isoquinoline ring. This can be quantified via cyclic voltammetry to measure reduction potentials or DFT calculations to map electron distribution. For instance, bromine's inductive effect stabilizes negative charges, making the compound more reactive in nucleophilic aromatic substitution or cross-coupling reactions .

Q. What analytical techniques are critical for purity assessment and functional group characterization of this compound?

- Methodological Answer :

- HPLC (with UV detection at ~254 nm) for purity assessment.

- FT-IR to confirm carbonyl (C=O, ~1680 cm⁻¹) and aromatic C-Br (~560 cm⁻¹) stretches.

- X-ray crystallography (if crystals are obtainable) for unambiguous structural determination .

Advanced Research Questions

Q. How can substituent effects on the isoquinoline core be systematically studied to optimize catalytic or pharmacological activity?

- Methodological Answer :

- Combinatorial Library Synthesis : Generate derivatives with substituents at positions 1, 3, 4, or 6 of the isoquinoline ring (e.g., using Suzuki-Miyaura coupling for aryl/heteroaryl additions) .

- Structure-Activity Relationship (SAR) : Pair biochemical assays (e.g., enzyme inhibition) with computational modeling (e.g., molecular docking) to correlate substituent position/type with activity. For example, bulky substituents at position 1 may hinder binding to target proteins, while electron-donating groups at position 6 enhance redox activity in photocatalysis .

Q. What experimental and computational approaches resolve contradictions in reactivity data for brominated isoquinoline derivatives?

- Methodological Answer :

- Controlled Kinetic Studies : Compare reaction rates under identical conditions (e.g., Pd-catalyzed cross-coupling) to isolate steric vs. electronic effects.

- DFT-Based Transition State Analysis : Model reaction pathways to identify energy barriers influenced by bromine’s position. For example, 3-bromo substitution may slow oxidative addition in catalysis due to steric clashes with metal centers .

- Data Table :

| Substituent Position | Reduction Potential (V) | Reaction Yield (%) |

|---|---|---|

| 6-NH2 | -3.26 | 64 |

| 6-CN | -2.51 | 32 |

| Source: Experimental yields vs. calculated redox potentials from photocatalyst optimization studies |

Q. How can cross-dehydrogenative coupling (CDC) reactions be optimized for functionalizing this compound?

- Methodological Answer :

- Catalyst Screening : Test transition-metal catalysts (e.g., Ru, Ir) or organocatalysts for CDC efficiency. For example, Ir(ppy)₃ enhances photoinduced electron transfer in CDC reactions with toluenes .

- Solvent/Additive Optimization : Polar aprotic solvents (e.g., DMF) improve solubility, while additives like TEMPO suppress radical side reactions.

- Mechanistic Probes : Use isotopic labeling (e.g., D₂O) to track hydrogen abstraction steps .

Q. What strategies mitigate challenges in crystallizing this compound derivatives for structural studies?

- Methodological Answer :

- Co-Crystallization : Introduce co-formers (e.g., carboxylic acids) to stabilize π-π stacking or halogen bonding.

- Vapor Diffusion : Use slow evaporation with solvent pairs (e.g., CHCl₃/hexane) to grow high-quality crystals.

- Low-Temperature XRD : Collect data at 100 K to reduce thermal motion artifacts .

Key Notes for Experimental Design

- Avoid Commercial Sources : Prioritize in-house synthesis over procurement, as commercial availability of specialized derivatives is limited .

- Safety Considerations : Brominated compounds may emit toxic fumes (e.g., HBr) upon decomposition; use fume hoods and monitor NOx/CO levels .

- Data Reproducibility : Document reaction conditions rigorously (e.g., moisture/oxygen sensitivity in metal-catalyzed steps) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.